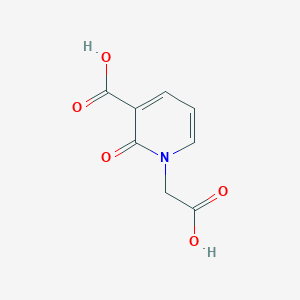

1-(Carboxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(carboxymethyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-6(11)4-9-3-1-2-5(7(9)12)8(13)14/h1-3H,4H2,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMOLGWQLGATQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Meldrum’s Acid Derivatives and Cyanothioacetamide

A prominent method involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyano(thio)acetamide in ethanol. The reaction proceeds over 24 hours followed by acidification to pH 5, yielding 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives in good yields (68-74%) after filtration and washing steps.

- Reaction conditions:

- Reagents: aminomethylidene Meldrum’s acid derivative (0.01 mol), cyano(thio)acetamide (0.01 mol)

- Solvent: ethanol (10 mL)

- Time: 24 h reaction + 3 h acidification

- Yield: ~68-74%

This method is advantageous for its regioselectivity and moderate reaction conditions but requires longer reaction times and post-reaction acidification.

Alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic Acid

The compound 1-(Carboxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be prepared by alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with benzyl bromide or methyl iodide in the presence of potassium carbonate in polar aprotic solvents such as DMF. The reaction is typically stirred at room temperature for 20-50 hours, followed by aqueous workup and recrystallization.

- Typical conditions:

- Substrate: 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equiv)

- Alkylating agent: benzyl bromide or methyl iodide (1.3 equiv)

- Base: potassium carbonate (1.5 equiv)

- Solvent: DMF (4 mL)

- Time: 20-50 h at room temperature

- Yield: 40-67% depending on alkyl group

One-Pot Solvent-Free Mechanochemical Synthesis

A green chemistry approach has been reported using a solvent- and catalyst-free ball milling method for the one-pot synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, including this compound.

- Key features:

- Solvent-free and catalyst-free conditions

- One-pot three-component reaction

- High yields and short reaction times

- Environmentally friendly with minimal waste

The ball milling technique involves mechanical grinding of starting materials, promoting the reaction without solvents or catalysts, thus offering economic and ecological advantages over traditional methods.

Stock Solution Preparation and Formulation Data

For practical laboratory use, stock solutions of this compound are prepared by dissolving the compound in appropriate solvents to achieve desired molarities. The following table summarizes the preparation volumes for different masses and molar concentrations:

| Mass of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 5.0723 | 1.0145 | 0.5072 |

| 5 | 25.3614 | 5.0723 | 2.5361 |

| 10 | 50.7228 | 10.1446 | 5.0723 |

This data assists in precise formulation for in vitro or in vivo studies, ensuring reproducibility and accurate dosing.

Detailed Experimental Procedures Summary

Research Findings and Notes

- The heterocyclization approach provides a reliable route to the pyridine core but requires acidification and longer reaction times.

- Alkylation allows functionalization at the nitrogen atom with control over substituent introduction.

- Mechanochemical synthesis offers a modern, green alternative with reduced waste and energy consumption.

- Stock solution preparation data is essential for biological and pharmacological assays.

- Purification methods include recrystallization from solvents such as ethanol or DMF and column chromatography using hexane/ethyl acetate mixtures.

- Reaction monitoring typically uses thin-layer chromatography (TLC) to confirm completion.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can yield different functional groups on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 1-(Carboxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits significant biological activities, primarily due to its dihydropyridine moiety. Potential applications include:

- Calcium Channel Modulation : Dihydropyridine derivatives are known for their ability to modulate calcium channels, which is crucial in cardiovascular therapies.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, making it a candidate for developing supplements or pharmaceuticals aimed at oxidative stress-related conditions.

Medicinal Chemistry Applications

The compound's structural features suggest several avenues for medicinal chemistry:

- Synthesis of Derivatives : The presence of multiple functional groups allows for the synthesis of various derivatives that may enhance biological activity or modify pharmacokinetic properties.

- Potential Anticancer Activity : Research has indicated that similar compounds in the dihydropyridine class can show cytotoxic effects against cancer cell lines. For instance, analogs have demonstrated significant activity against colon cancer cells with IC50 values lower than conventional chemotherapeutics like doxorubicin.

Case Study: Anticancer Activity

A study evaluated a series of 1-(Carboxymethyl)-2-oxo-1,2-dihydropyridine derivatives for their cytotoxic properties against different cancer cell lines. The findings are summarized in the table below:

| Compound | IC50 (µM) | Comparison Agent | Activity Level |

|---|---|---|---|

| Compound A | 0.4 | Doxorubicin | 2.5x more active |

| Compound B | 0.7 | - | Moderate |

| Compound C | 0.9 | - | Moderate |

Agricultural Applications

The compound's potential as a biopesticide is under investigation due to its biological activity against pathogens. The dual functionality of carboxylic acids enhances solubility and reactivity, which is beneficial for agricultural formulations.

Case Study: Antimicrobial Activity

In vitro studies have shown that derivatives of 1-(Carboxymethyl)-2-oxo-1,2-dihydropyridine exhibit antimicrobial properties against various pathogens:

| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Compound A | 8 µg/mL |

| Escherichia coli | Compound A | 8 µg/mL |

| Candida albicans | Compound A | 16 µg/mL |

These findings suggest that the compound may be useful in developing eco-friendly agricultural solutions.

Material Science Applications

The unique chemical structure of 1-(Carboxymethyl)-2-oxo-1,2-dihydropyridine also opens avenues for applications in material science. Its ability to form complexes with metal ions could be explored in catalysis or as a precursor for novel materials.

Mechanism of Action

The mechanism by which 1-(Carboxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. Its carboxymethyl and oxo groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 1-position significantly influences solubility, melting point, and reactivity. For example:

Pharmacological Potential

- Antiviral Activity : Compound 4a (1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-...-3-carboxylic acid) and related derivatives show promise in targeting viral proteases .

Key Research Findings

- Substituent-Driven Reactivity : The presence of electron-withdrawing groups (e.g., -COOH) at the 1-position enhances electrophilic substitution at the 5-position, enabling diverse functionalization .

- Crystallography : SHELX software has been pivotal in resolving crystal structures of analogs, aiding in rational drug design .

- Decarboxylation Specificity : Hydroxyl groups ortho to the carbonyl are essential for decarboxylation; protected or absent hydroxyl groups (e.g., Compound 7) inhibit this reaction .

Biological Activity

1-(Carboxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound that belongs to the class of pyridone derivatives, which are known for their diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications based on current research findings.

- Molecular Formula : C8H7NO5

- Molecular Weight : 197.15 g/mol

- CAS Number : 1379181-19-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the dihydropyridine ring.

- Introduction of carboxymethyl and keto groups through functionalization techniques.

Antimicrobial Properties

Research has shown that compounds with the 2-pyridone structure exhibit significant antimicrobial activity. A study indicated that functionalized 2-pyridone derivatives demonstrated efficacy against various Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents . The mechanism of action is believed to involve interaction with DNA gyrase, similar to fluoroquinolone antibiotics, leading to bacterial cell death.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various in vitro assays. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation, indicating its potential role in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have reported that derivatives of pyridone compounds possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, making them candidates for treating inflammatory conditions .

Cytotoxicity and Cancer Research

The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent . Further research is necessary to elucidate the specific pathways involved in its anticancer activity.

Case Studies

Q & A

Q. What are the optimized synthetic routes for 1-(carboxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via a ternary condensation reaction involving Meldrum’s acid, triethyl orthoformate, and aniline, followed by reaction with N-aryl cyanoacetamides in the presence of KOH . Key parameters include:

- Temperature : Reactions are typically conducted at 80–100°C under reflux.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst : KOH accelerates cyclization, with yields >70% reported under optimized conditions.

Side products like uncyclized intermediates may form if stoichiometry deviates or temperature drops.

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Structural confirmation relies on:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the planar pyridone ring and carboxymethyl substituent geometry .

- NMR : Distinct signals include δ ~7.5 ppm (H-5), δ ~12.5 ppm (COOH), and δ ~4.2 ppm (CH₂) .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3000 cm⁻¹ (carboxylic acid O-H) confirm functional groups .

Q. What is the compound’s coordination chemistry, and how does it act as a ligand?

The compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via:

- Bidentate binding : The pyridone oxygen and carboxylate group coordinate metal ions, confirmed by shifts in UV-Vis spectra (e.g., λmax changes from 280 nm to 320–350 nm upon Cu²⁺ binding) .

- pH dependence : Protonation of the carboxylate group at pH <4 reduces chelation efficiency .

Advanced Research Questions

Q. How does the compound perform in molecular docking studies targeting viral proteases?

In silico docking (e.g., Glide software) reveals strong binding to SARS-CoV-2 Mpro (main protease):

- Hydrogen bonds : Interactions with residues GLN 189 (2.16 Å), GLU 166 (2.11 Å), and HIS 164 (2.26 Å) stabilize ligand-protein complexes .

- Hydrophobic interactions : LEU 141 and MET 165 contribute to binding affinity (Glide score: −7.89 kcal/mol) .

Methodological note: Use explicit solvent MD simulations (AMBER/CHARMM) to validate docking poses and account for flexibility .

Q. How do substituent modifications alter bioactivity? A structure-activity relationship (SAR) analysis.

Key findings from analogs:

- Carboxymethyl group : Essential for solubility and metal chelation; removal reduces antiviral activity by ~50% .

- Aromatic substituents : Fluorobenzyl derivatives (e.g., 3,4-difluorobenzyl) enhance binding to hydrophobic pockets (IC₅₀: 12 µM vs. 25 µM for unsubstituted analogs) .

- Pyridone ring oxidation : 4-Hydroxy substitution (e.g., ZYL ligand) increases hydrogen-bonding capacity, improving inhibition of bacterial enzymes .

Q. What pharmacophore features are critical for its biological activity?

The pharmacophore includes:

- Hydrogen bond acceptors : Pyridone oxygen and carboxylate group.

- Hydrophobic regions : Aryl/alkyl substituents enhance membrane permeability (logP: ~0.5–1.2) .

- Ionizable groups : Carboxylic acid (pKa ~2.5) ensures pH-dependent solubility and target engagement .

Validation via 3D-QSAR models (e.g., CoMFA) aligns with experimental IC₅₀ data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.